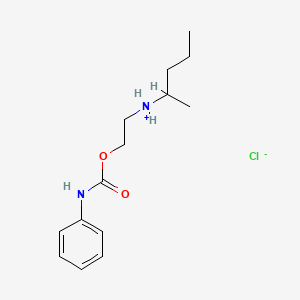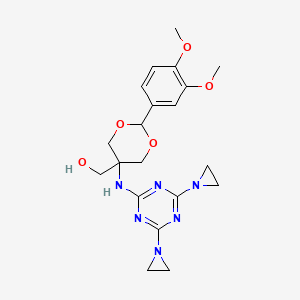
2-(3,4-Dimethoxyphenyl)-5-(4,6-diaziridinyl-2-s-triazinylamino)-m-dioxane-5-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dimethoxyphenyl)-5-(4,6-diaziridinyl-2-s-triazinylamino)-m-dioxane-5-methanol is a complex organic compound that features a combination of aromatic, triazinyl, and dioxane groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-5-(4,6-diaziridinyl-2-s-triazinylamino)-m-dioxane-5-methanol typically involves multiple steps:
Formation of the Aromatic Intermediate: The starting material, 3,4-dimethoxybenzene, undergoes nitration followed by reduction to form 3,4-dimethoxyaniline.
Triazinylation: The 3,4-dimethoxyaniline is then reacted with cyanuric chloride under basic conditions to introduce the triazinyl group.
Dioxane Formation: The final step involves the cyclization of the intermediate with formaldehyde and an appropriate diol to form the dioxane ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hydroxyl groups.
Reduction: Reduction reactions can target the triazinyl group, potentially converting it to a more reactive amine.
Substitution: The aromatic ring and triazinyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
科学研究应用
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
The compound’s potential biological activity makes it a candidate for drug development. It may exhibit properties such as anti-cancer, anti-inflammatory, or antimicrobial effects.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for therapeutic applications. Its ability to interact with biological targets makes it a valuable scaffold for drug design.
Industry
In materials science, the compound could be used in the development of polymers, coatings, and other advanced materials due to its stability and reactivity.
作用机制
The mechanism of action for this compound would depend on its specific application. In a biological context, it may interact with enzymes, receptors, or DNA, leading to various physiological effects. The triazinyl group, in particular, could form covalent bonds with nucleophilic sites in biological molecules, altering their function.
相似化合物的比较
Similar Compounds
- 2-(3,4-Dimethoxyphenyl)-5-(4,6-dichloro-2-s-triazinylamino)-m-dioxane-5-methanol
- 2-(3,4-Dimethoxyphenyl)-5-(4,6-diamino-2-s-triazinylamino)-m-dioxane-5-methanol
Uniqueness
The presence of the diaziridinyl group in 2-(3,4-Dimethoxyphenyl)-5-(4,6-diaziridinyl-2-s-triazinylamino)-m-dioxane-5-methanol distinguishes it from similar compounds. This group can introduce unique reactivity and biological activity, making it a compound of interest for further study.
属性
CAS 编号 |
67026-20-4 |
|---|---|
分子式 |
C20H26N6O5 |
分子量 |
430.5 g/mol |
IUPAC 名称 |
[5-[[4,6-bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino]-2-(3,4-dimethoxyphenyl)-1,3-dioxan-5-yl]methanol |
InChI |
InChI=1S/C20H26N6O5/c1-28-14-4-3-13(9-15(14)29-2)16-30-11-20(10-27,12-31-16)24-17-21-18(25-5-6-25)23-19(22-17)26-7-8-26/h3-4,9,16,27H,5-8,10-12H2,1-2H3,(H,21,22,23,24) |
InChI 键 |
POBJFOWZTSZNQJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C2OCC(CO2)(CO)NC3=NC(=NC(=N3)N4CC4)N5CC5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


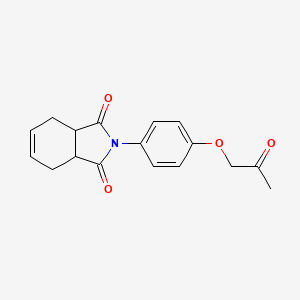
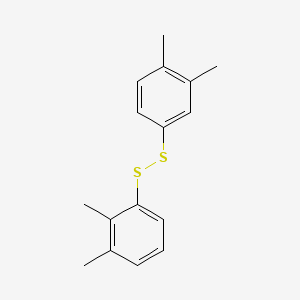
![4,7a-Dihydrotriazolo[4,5-d]pyrimidin-5-one](/img/structure/B13763543.png)


![2-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B13763556.png)
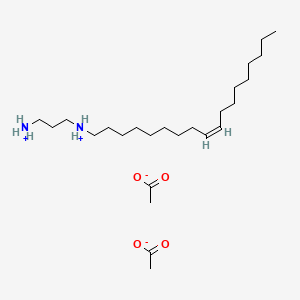
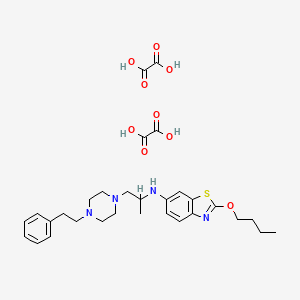
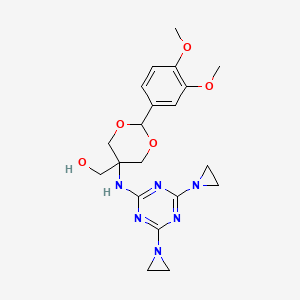
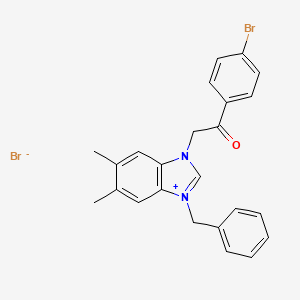

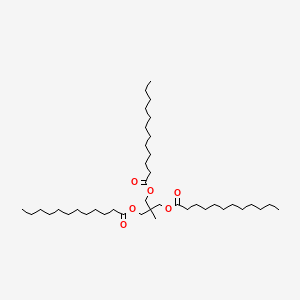
![4,6-Dimethoxyfuro[2,3-b]quinolin-7(9h)-one](/img/structure/B13763607.png)
